molecular formula C16H10N4S B242174 2-(1H-Benzo[d]imidazol-2-yl)-2-(benzo[d]thiazol-2-yl)acetonitrile

2-(1H-Benzo[d]imidazol-2-yl)-2-(benzo[d]thiazol-2-yl)acetonitrile

Cat. No.: B242174
M. Wt: 290.3 g/mol
InChI Key: SJHDRTCEBQYPLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Benzo[d]imidazol-2-yl)-2-(benzo[d]thiazol-2-yl)acetonitrile is a chemical compound with the molecular formula C9H7N3 It is also known by its synonym, 2-Cyanomethylbenzimidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1H-Benzo[d]imidazol-2-yl)-2-(benzo[d]thiazol-2-yl)acetonitrile can be synthesized through the reaction of o-phenylenediamine with cyanoacetic acid or its esters. The reaction typically occurs in the presence of a solvent or under solvent-free conditions. The reaction conditions often involve heating the reactants to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzo[d]imidazol-2-yl)-2-(benzo[d]thiazol-2-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole and benzothiazole rings.

    Reduction: Primary amines derived from the reduction of the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-Benzo[d]imidazol-2-yl)-2-(benzo[d]thiazol-2-yl)acetonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)-2-(benzo[d]thiazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Cyanomethylbenzimidazole: Shares the benzimidazole moiety but lacks the benzothiazole group.

    2-Benzothiazolylacetonitrile: Contains the benzothiazole moiety but lacks the benzimidazole group.

Uniqueness

2-(1H-Benzo[d]imidazol-2-yl)-2-(benzo[d]thiazol-2-yl)acetonitrile is unique due to the presence of both benzimidazole and benzothiazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H10N4S

Molecular Weight

290.3 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-2-(1,3-benzothiazol-2-yl)acetonitrile

InChI

InChI=1S/C16H10N4S/c17-9-10(15-18-11-5-1-2-6-12(11)19-15)16-20-13-7-3-4-8-14(13)21-16/h1-8,10H,(H,18,19)

InChI Key

SJHDRTCEBQYPLA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C(C#N)C3=NC4=CC=CC=C4S3

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(C#N)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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